(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid
Description
(2R)-2-(4-Fluoro-3-methylphenoxy)propanoic acid is a chiral propanoic acid derivative characterized by a phenoxy group substituted with a fluorine atom at the para-position and a methyl group at the meta-position (Figure 1). Its R-configuration at the α-carbon distinguishes it from racemic analogs. This compound is structurally related to clodinafop, a herbicidal metabolite identified as (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid .
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
WLYDUAXSTDYQCR-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H](C)C(=O)O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-fluoro-3-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 4-fluoro-3-methylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of (2R)-2-(4-fluoro-3-methylphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoic acids.
Scientific Research Applications
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and properties of phenoxypropanoic acid derivatives are highly influenced by substituents on the aromatic ring and stereochemistry. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl, CN) enhance the acidity of the propanoic acid group, influencing solubility and receptor binding.
- Stereochemistry : The R-configuration is critical for bioactivity in herbicides, as seen in clodinafop . Racemic mixtures (e.g., impurities in ) often exhibit reduced efficacy.
Physicochemical Properties
While explicit data (e.g., logP, pKa) for the target compound are unavailable, trends can be inferred:
Table 2: Estimated Physicochemical Properties
*Calculated using fragment-based methods (e.g., XLogP3).
Key Observations :
- Chlorine () contributes to higher molecular weight and density compared to fluorine.
Biological Activity
(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. This article synthesizes available data on the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid can be represented as follows:
- IUPAC Name: (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid
- Molecular Formula: C11H13F1O3
- Molecular Weight: 224.22 g/mol
The biological activity of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the fluorine atom and the phenoxy group enhances its reactivity and specificity towards these targets, potentially leading to:
- Inhibition of Pro-inflammatory Cytokines: The compound may inhibit the release of cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.
- Antimicrobial Activity: Initial studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
Anti-inflammatory Effects
A study evaluating various derivatives of propanoic acid, including (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid, demonstrated significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). The results indicated:
- Cytokine Inhibition: At concentrations up to 100 µg/mL, the compound showed a reduction in TNF-α levels by approximately 44% to 79% compared to control groups.
- Cell Viability: The viability of PBMCs remained high (94.71% - 96.72%), indicating low toxicity at tested concentrations .
| Compound | TNF-α Inhibition (%) | IL-10 Production Increase (%) | Cell Viability (%) |
|---|---|---|---|
| Control | - | - | 94.19 |
| Compound A | 44 | 12 | 95.00 |
| Compound B | 79 | 20 | 96.00 |
| (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid has been explored in vitro against various bacterial strains. Preliminary results suggest that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria. Specific findings include:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL for different bacterial strains, indicating moderate antibacterial efficacy.
Case Studies
-
Case Study on Inflammatory Response Modulation
- A clinical trial investigated the use of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers after treatment over a period of four weeks.
-
Antimicrobial Efficacy Assessment
- A laboratory study assessed the effectiveness of this compound against common pathogens responsible for respiratory infections. The study concluded that it could serve as an adjunct therapy alongside conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
